Einecs 259-473-9

Description

Contextualization within Organophosphorus Compound Chemistry

Organophosphorus compounds are characterized by the presence of a carbon-phosphorus bond. This class of compounds is vast and includes substances with a wide array of chemical properties and applications. The subject of this article, a diethanolamine (B148213) salt of dodecyl phosphate (B84403), is an ester of phosphoric acid, placing it within a significant subgroup of organophosphorus chemistry. These esters are known for their surface-active properties, making them valuable in various industrial applications. firp-ula.org The specific combination of a long-chain alkyl group (dodecyl) and a polar amine (diethanolamine) imparts amphiphilic characteristics to the molecule, driving its functionality as a surfactant. firp-ula.org

Historical Perspective of Dodecyl Phosphate Derivative Chemistry

The development of dodecyl phosphate derivatives is closely tied to the broader history of synthetic surfactant chemistry. Following the initial commercialization of synthetic detergents, research expanded to explore a variety of molecular structures to achieve specific performance characteristics. Phosphate esters, including those with long alkyl chains like dodecyl phosphate, emerged as a versatile class of surfactants. The neutralization of these acidic esters with various bases, such as alkanolamines like diethanolamine, allowed for the fine-tuning of properties such as solubility, emulsification, and detergency. google.com Early research focused on their use as emulsifying agents, detergents, and rust preventives. google.com

Evolution of Research Themes for Phosphoric Acid, Dodecyl Ester, Compd. with 2,2'-Iminobis[ethanol]

Initial research on dodecyl phosphate diethanolamine salt was primarily driven by its surfactant properties for use in cleaning products and industrial formulations. epa.govdiplomatacomercial.com Over time, the focus of research has broadened to include more specialized applications. For instance, its potential as a corrosion inhibitor, particularly in aqueous systems, has been a subject of investigation. diplomatacomercial.com Additionally, its role in personal care products as a cleansing and foaming agent has been explored. chemimpex.com More recent research has also touched upon the environmental fate and biodegradation of related surfactant compounds, a topic of increasing importance in chemical research. researchgate.net

Chemical and Physical Properties

The properties of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] are a direct result of its molecular structure, which combines a hydrophobic dodecyl chain and a hydrophilic phosphate-diethanolamine head.

| Property | Value |

| Appearance | Tan, sticky, creamy substance tradeindia.com |

| Solubility | Soluble in water and organic solvents tradeindia.comnoaa.gov |

| pH (10% aqueous solution) | 5.6 - 5.8 google.com |

| pH (20% aqueous solution) | 8-9 tradeindia.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing

The synthesis of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] is a multi-step process.

Synthesis of Dodecyl Phosphate

The initial step involves the synthesis of dodecyl phosphate. A common method is the phosphorylation of dodecyl alcohol (also known as lauryl alcohol) with a phosphorylating agent such as phosphorus pentoxide. researchgate.net The reaction conditions, including the molar ratio of reactants and temperature, are controlled to optimize the yield of the desired monododecyl phosphate. researchgate.net

Neutralization with Diethanolamine

The resulting dodecyl phosphate, which is acidic, is then neutralized with diethanolamine. google.com This acid-base reaction forms the diethanolamine salt. The process is typically carried out in a suitable solvent, and the temperature is controlled to ensure a complete reaction. google.com The final product is an aqueous solution of the salt. google.com

Mechanism of Action

The primary mechanism of action of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] is related to its behavior as a surfactant.

Surfactant Activity

As an amphiphilic molecule, it has a dual nature: the long, nonpolar dodecyl chain is hydrophobic (water-repelling) and lipophilic (oil-attracting), while the phosphate-diethanolamine group is hydrophilic (water-attracting). firp-ula.org When introduced into a system containing both oil and water, the surfactant molecules align themselves at the interface between the two phases. This reduces the interfacial tension, allowing the oil and water to mix and form a stable emulsion. airedale-group.com This property is fundamental to its function as a cleaning and emulsifying agent. chemimpex.comairedale-group.com

Interaction with Surfaces

The charged nature of the hydrophilic head allows for interaction with various surfaces. This can lead to the formation of a protective film, which is the basis for its application as a corrosion inhibitor. diplomatacomercial.com In the context of textiles and plastics, its ability to dissipate static charge makes it an effective antistatic agent. diplomatacomercial.comtradeindia.com

Research and Applications

The unique properties of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] have led to its use in a variety of research and industrial applications.

Industrial Applications

Textile Industry : It is used as a component in spinning oils for synthetic fibers like polyester (B1180765) and polypropylene, where it acts as a lubricant and antistatic agent. tradeindia.com

Plastics Industry : It serves as an antistatic agent in plastic formulations. tradeindia.com

Cleaning Products : Its surfactant properties make it a valuable ingredient in industrial cleaning formulations for removing grease and grime. chemimpex.com

Corrosion Inhibition : It is utilized as a corrosion inhibitor in industrial settings, particularly in aqueous systems, to protect metal surfaces. diplomatacomercial.com

Commercial Applications

Personal Care Products : It can be found in cosmetics and personal care items such as shampoos and body washes, where it contributes to cleansing and foaming. chemimpex.com

Agricultural Chemicals : In agriculture, it can be used in pesticide and herbicide formulations to enhance their effectiveness by improving adhesion and absorption on plant surfaces. diplomatacomercial.com

Environmental Considerations

The environmental impact of surfactants is an area of ongoing research.

Biodegradation

While specific data on the biodegradation of Dodecyl Phosphate, Diethanolamine Salt is limited, information on related anionic surfactants suggests that they are generally biodegradable under aerobic conditions. researchgate.net The rate of degradation can be influenced by environmental factors.

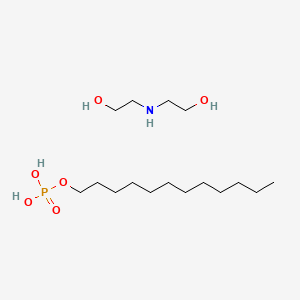

Structure

3D Structure of Parent

Properties

CAS No. |

55078-28-9 |

|---|---|

Molecular Formula |

C16H38NO6P |

Molecular Weight |

371.45 g/mol |

IUPAC Name |

dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |

InChI Key |

PHBJOLYKDWDQKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65104-38-3 65104-39-4 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Phosphoric Acid, Dodecyl Ester, Compd. with 2,2 Iminobis Ethanol

Advanced Synthetic Routes and Reaction Mechanisms

The synthesis of dodecyl phosphate (B84403) diethanolamine (B148213) salt is a well-established industrial process that combines esterification and acid-base chemistry to yield a compound with valuable surfactant properties.

Esterification Reactions of Dodecyl Alcohol with Phosphoric Acid Precursors

The initial and critical step in the synthesis is the formation of dodecyl phosphate through the esterification of dodecyl alcohol. Various phosphorylating agents can be employed, with the choice of agent significantly influencing the reaction conditions and the resulting product mixture, particularly the ratio of mono- to di-ester.

Commonly used phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). wikipedia.orgresearchgate.net

Using Phosphorus Pentoxide (P₂O₅): Phosphorus pentoxide is a powerful dehydrating and phosphorylating agent. researchgate.net The reaction with dodecyl alcohol is vigorous and typically yields a mixture of monododecyl phosphate and didodecyl phosphate. researchgate.net The reaction mechanism involves the nucleophilic attack of the hydroxyl group of dodecyl alcohol on the electrophilic phosphorus atom of P₂O₅. This process can be managed to influence the mono- to di-ester ratio, although P₂O₅ tends to produce roughly equimolar amounts of both. researchgate.net

Using Polyphosphoric Acid (PPA): Polyphosphoric acid, a condensed form of phosphoric acid, is another effective reagent for the esterification of fatty alcohols. researchgate.netgoogle.com Its polymeric structure makes it less reactive than P₂O₅, which can be advantageous for controlling the reaction. researchgate.net The reaction of dodecyl alcohol with PPA typically favors the formation of the monoalkyl phosphate, resulting in a product with a high monoester content. google.com However, this method can also leave a significant amount of unreacted phosphoric acid in the product mixture. google.com The reaction mechanism is believed to proceed through the formation of poly(phosphoric acid)s as the rate-determining step, which then rapidly react with the alcohol. rug.nl

A comparison of common phosphorylating agents is presented in the table below.

| Phosphorylating Agent | Typical Product Composition | Advantages | Disadvantages |

| Phosphorus Pentoxide (P₂O₅) | Mixture of mono- and di-esters | High reactivity | Vigorous reaction, can be difficult to control |

| Polyphosphoric Acid (PPA) | High mono-ester content | Less vigorous reaction, favors mono-ester | Can result in high residual phosphoric acid |

| Phosphorus Oxychloride (POCl₃) | Can be controlled to yield specific esters | High reactivity | Generates corrosive HCl byproduct |

Amine Complexation and Salt Formation with 2,2'-Iminobis[ethanol]

Following the esterification step, the resulting acidic dodecyl phosphate mixture is neutralized with 2,2'-iminobis[ethanol], commonly known as diethanolamine (DEA). google.comunpchemicals.com Diethanolamine is a secondary amine and a diol, making it an effective base for this neutralization. wikipedia.org

The reaction is a straightforward acid-base neutralization, where the acidic protons of the phosphate group on the dodecyl phosphoric acid are transferred to the nitrogen atom of the diethanolamine molecule. This forms an ammonium-phosphate ionic bond, resulting in the final salt compound. unpchemicals.com The stoichiometry of the neutralization can be controlled to achieve the desired properties in the final product. epo.org For instance, a mixture of monododecyl phosphate can be neutralized with diethanolamine to form the corresponding salt. google.com The resulting diethanolamine salt of dodecyl phosphate is a surface-active agent with applications in various industries. safecosmetics.org

Catalytic Approaches in the Synthesis of Dodecyl Phosphate Derivatives

To enhance reaction rates and improve selectivity, various catalytic approaches have been explored for the esterification of alcohols with phosphoric acid and its derivatives. While specific catalysts for the synthesis of dodecyl phosphate diethanolamine salt are not extensively detailed, general principles from related reactions can be applied.

For the esterification of fatty alcohols, solid acid catalysts have shown promise. These include macroporous polymeric acid catalysts and phenolsulfonic acid-formaldehyde resins, which can facilitate the reaction without the need for water removal. organic-chemistry.org Cesium phosphotungstate has also been reported as an effective catalyst for the esterification of lauryl (dodecyl) alcohol with phosphoric acid. researchgate.net The use of such heterogeneous catalysts simplifies product purification and catalyst recovery, aligning with green chemistry principles. organic-chemistry.org Furthermore, 2,2'-biphenol-derived phosphoric acid catalysts have been shown to promote the dehydrative esterification of carboxylic acids and alcohols, a principle that could potentially be adapted for phosphate ester synthesis. thieme-connect.com

Green Chemistry Principles in the Synthesis of Phosphoric Acid, Dodecyl Ester, Compd. with 2,2'-Iminobis[ethanol]

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals, including organophosphate surfactants. Key areas of focus include the use of renewable feedstocks, the reduction of hazardous byproducts, and the use of environmentally benign reaction conditions.

One significant green chemistry approach is the use of dodecanol (B89629) derived from renewable sources like palm kernel oil, which can reduce the carbon footprint compared to petrochemical-based routes. vulcanchem.com Another important aspect is the avoidance of toxic solvents and reagents. For example, methods that avoid the use of phosphorus oxychloride as the phosphorylating agent are preferred, as POCl₃ produces corrosive hydrochloric acid as a byproduct. google.com

Solvent-free reaction conditions and the use of recyclable catalysts, such as the solid acid catalysts mentioned previously, are also key green chemistry strategies. organic-chemistry.org A patented method describes the synthesis of alkyl phosphate monoesters using a mixture of phosphoric acid and P₂O₅ under vacuum, with water being the only byproduct, presenting a greener alternative to traditional methods that use toxic solvents. google.com

Derivatization Strategies and Analogue Synthesis for Mechanistic Probing

The analysis of alkyl phosphates and the study of their reaction mechanisms often require derivatization to make them suitable for techniques like gas chromatography (GC). rsc.orgdigitaloceanspaces.com Due to their acidic nature, mono- and dialkyl phosphates are not directly amenable to GC analysis. digitaloceanspaces.com

A common derivatization strategy involves converting the alkyl phosphates into their more volatile trimethylsilyl (B98337) (TMS) esters. rsc.orgdigitaloceanspaces.comresearchgate.net This is typically achieved by reacting the alkyl phosphate with a silylating agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, and chlorotrimethylsilane (B32843) (TMCS). digitaloceanspaces.comresearchgate.net This derivatization allows for the separation and quantification of individual alkyl phosphate species, providing valuable information for mechanistic studies of the initial esterification reaction. rsc.orgresearchgate.net

Another derivatization reagent used for the analysis of urinary alkyl phosphate metabolites is pentafluorobenzyl bromide (PFB-Br), which forms pentafluorobenzyl esters that can be analyzed by GC with a flame photometric detector. oup.comnih.gov While primarily used for biological monitoring, this technique highlights another avenue for derivatization that could be adapted for mechanistic investigations of the synthesis process. The synthesis of various alkyl phosphate amine salts with different amine structures can also be considered a form of analogue synthesis to probe structure-activity relationships for their intended applications, such as lubricants. google.com

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Einecs 259-473-9 | Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] |

| Dodecyl Alcohol | 1-Dodecanol |

| Diethanolamine (DEA) | 2,2'-Iminobis[ethanol] |

| Dodecyl Phosphoric Acid | Phosphoric acid, dodecyl ester |

| Phosphorus Pentoxide | Diphosphorus pentoxide |

| Polyphosphoric Acid (PPA) | Polyphosphoric acid |

| Phosphorus Oxychloride | Phosphoryl chloride |

Structural Elucidation and Spectroscopic Characterization of Phosphoric Acid, Dodecyl Ester, Compd. with 2,2 Iminobis Ethanol

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopy is fundamental to confirming the identity and structure of the complex. Nuclear Magnetic Resonance (NMR) clarifies the covalent framework and the environment of specific nuclei, vibrational spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns of the constituent ions.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the title compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a comprehensive picture of the ionic complex.

The ¹H NMR spectrum is expected to show characteristic signals for both the dodecyl chain and the diethanolamine (B148213) cation. The long alkyl chain of the dodecyl group would produce a series of overlapping signals in the upfield region (δ 0.8-1.6 ppm). The ³¹P NMR spectrum is particularly diagnostic for organophosphorus compounds, with an expected single resonance confirming the presence of a single phosphorus environment. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Dodecyl Phosphate (B84403) and Diethanolammonium Ions. This table presents expected chemical shift ranges based on standard values for the individual components and related structures.

| Assignment (Dodecyl Phosphate) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃ (terminal) | ~0.88 (triplet) | ~14 |

| -(CH₂)₉- (bulk methylene) | ~1.26 (multiplet) | ~22-32 |

| -CH₂-CH₂-O-P | ~1.65 (multiplet) | ~30 |

| -CH₂-O-P | ~3.90 (multiplet) | ~67 (doublet, ²JCP) |

| Assignment (Diethanolammonium) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| HO-CH₂- | ~3.85 (triplet) | ~58 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies. nih.govspectroscopyonline.com The spectrum of the complex is a superposition of the vibrations from the dodecyl phosphate anion and the diethanolammonium cation.

Key expected absorptions include strong C-H stretching bands from the dodecyl chain, P=O and P-O-C stretching vibrations from the phosphate group, and broad O-H and N-H stretching bands from the diethanolammonium cation, indicative of extensive hydrogen bonding. Raman spectroscopy is particularly useful for observing the symmetric vibrations and skeletal modes of the alkyl chain. scialert.net

Table 2: Key Predicted FTIR and Raman Vibrational Frequencies. This table outlines the expected vibrational modes and their approximate frequencies based on the analysis of the compound's constituent functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H and N-H Stretch | -OH, -NH₂⁺ | 3400 - 3200 (broad) | Strong (FTIR) |

| C-H Stretch (asymmetric & symmetric) | -CH₃, -CH₂ | 2955 - 2850 | Strong (FTIR, Raman) |

| P=O Stretch | Phosphate (PO₂⁻) | ~1250 | Strong (FTIR) |

| P-O-C Stretch (asymmetric) | Phosphate Ester | ~1040 | Strong (FTIR) |

| C-N Stretch | Amine | ~1100 | Medium (FTIR) |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ions in a sample, allowing for the determination of molecular weights and elemental composition. For an ionic complex like Einecs 259-473-9, the analysis would typically show ions corresponding to the individual components rather than the intact complex.

Electrospray ionization (ESI) is a suitable technique for this analysis. In positive ion mode, the diethanolammonium cation would be observed. In negative ion mode, the dodecyl phosphate anion would be detected. High-resolution MS would confirm the elemental formulas of these ions. Fragmentation patterns can further confirm the structure, showing, for example, the sequential loss of ethylene (B1197577) oxide units from the diethanolamine or cleavage of the alkyl chain from the phosphate.

Table 3: Predicted Mass Spectrometry Data. This table details the expected m/z values for the primary ions and key fragments of the compound.

| Ion | Formula | Mode | Predicted m/z | Description |

|---|---|---|---|---|

| Diethanolammonium | [C₄H₁₂NO₂]⁺ | Positive | 106.0863 | Protonated Diethanolamine |

| Dodecyl Phosphate | [C₁₂H₂₆O₄P]⁻ | Negative | 265.1523 | Deprotonated Dodecyl Phosphoric Acid |

| Fragment | [C₂H₈NO]⁺ | Positive | 62.0599 | Loss of ethylene oxide from Diethanolammonium |

X-ray Diffraction Studies on Crystalline Forms and Supramolecular Assemblies

X-ray diffraction (XRD) on solid samples provides crucial information about the crystalline structure, polymorphism, and long-range ordering of molecules. govinfo.gov For an amphiphilic salt like phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol], XRD is essential for understanding its self-assembly into supramolecular structures. nih.gov

In the solid state, this compound is expected to form a lamellar (layered) crystalline phase. nih.gov This structure arises from the segregation of the polar and nonpolar parts of the molecule. The hydrophilic diethanolammonium and phosphate headgroups would form ionic layers stabilized by hydrogen bonds, while the hydrophobic dodecyl tails would pack together in interdigitated or non-interdigitated bilayers. acs.org

XRD patterns of a powdered sample would exhibit a series of sharp reflections at low angles, which correspond to the lamellar repeat distance (d-spacing). This distance represents the thickness of one hydrophilic and one hydrophobic layer. At wider angles, reflections would provide information about the packing of the alkyl chains (e.g., hexagonal or orthorhombic sub-cell). floridapoly.edu

Conformational Analysis and Stereochemical Considerations

The compound does not possess any chiral centers, so stereochemical considerations are limited. However, the conformational flexibility of the molecule is a key aspect of its structure and properties. The two main sources of conformational freedom are the dodecyl chain and the diethanolamine moiety.

The long dodecyl chain can adopt various conformations through rotation around its C-C single bonds. In the crystalline state, it is likely to be in a fully extended all-trans (anti) conformation to maximize packing efficiency. In solution or in micellar aggregates, gauche conformations may become more prevalent, leading to a more disordered state. iucr.org

The conformation of the ionic headgroup is determined by the strong electrostatic and hydrogen-bonding interactions between the phosphate anion and the diethanolammonium cation. The N-H and O-H groups of the cation will act as hydrogen bond donors to the oxygen atoms of the phosphate group. These interactions create a relatively rigid, well-defined structure at the hydrophilic interface, which contrasts with the flexibility of the hydrophobic tail. Techniques like Circular Dichroism (CD) could be used to study conformational changes if the compound were part of a larger chiral assembly. univr.it

Molecular Interaction Mechanisms and Proposed Action Pathways of Phosphoric Acid, Dodecyl Ester, Compd. with 2,2 Iminobis Ethanol

Interfacial Activity and Surfactant Mechanisms

The compound's primary mode of action in many applications is rooted in its ability to modify the properties of interfaces, such as liquid-air, liquid-liquid, and solid-liquid boundaries. This behavior is governed by the principles of surface chemistry.

In aqueous solutions, molecules of Einecs 259-473-9 behave as typical surfactants. At low concentrations, the dodecyl phosphate (B84403) anions and diethanolammonium cations exist as individual, solvated ions. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) . Above the CMC, the surfactant anions spontaneously self-assemble into organized aggregates called micelles to minimize the unfavorable interaction between their hydrophobic tails and the surrounding water molecules.

In these micellar structures, the hydrophobic dodecyl chains are sequestered in the core of the aggregate, creating a non-polar microenvironment, while the hydrophilic phosphate head groups remain on the exterior, interacting with the bulk aqueous phase. The diethanolammonium counter-ions are located in the vicinity of the micelle surface, partially neutralizing the electrostatic repulsion between the adjacent negatively charged phosphate heads. This charge screening by counter-ions is crucial for stabilizing the micelle structure.

The aggregation behavior is influenced by factors such as temperature, pH, and the ionic strength of the solution. The formation of micelles is a dynamic equilibrium, with individual surfactant molecules (unimers) constantly exchanging with those in the micelles. This aggregation is responsible for the compound's solubilizing capacity, allowing it to disperse otherwise insoluble oils and greases in water.

Table 4.1: Typical Aggregation Properties of Long-Chain Alkyl Phosphate Surfactants in Aqueous Solution Data presented are representative values for C12 alkyl phosphates and may vary based on specific experimental conditions (e.g., pH, temperature, counter-ion).

| Parameter | Typical Value Range | Description |

|---|---|---|

| Critical Micelle Concentration (CMC) | 1 - 5 mM | The concentration at which micelle formation begins, leading to abrupt changes in solution properties like surface tension and conductivity. |

| Aggregation Number (Nagg) | 50 - 100 | The average number of surfactant molecules that constitute a single micelle. |

| Micelle Shape | Spherical to Ellipsoidal | At concentrations just above the CMC, micelles are typically spherical. At higher concentrations, they may transition to larger, non-spherical shapes like rods or cylinders. |

| Hydrodynamic Radius (RH) | 2 - 4 nm | The effective radius of the solvated micelle as measured by techniques like Dynamic Light Scattering (DLS). |

Prior to reaching the CMC in the bulk solution, surfactant molecules preferentially adsorb at interfaces. At the air-water interface, the dodecyl phosphate anions orient themselves with their hydrophobic tails directed towards the air and their hydrophilic phosphate heads remaining in the water. This arrangement disrupts the strong cohesive hydrogen-bonding network of water at the surface, thereby significantly reducing the surface tension. The surface tension of pure water (approx. 72 mN/m) can be lowered to values in the range of 30-40 mN/m by the addition of such surfactants.

Similarly, the compound readily adsorbs onto solid surfaces. The mechanism of adsorption depends on the nature of the solid. On positively charged or polar metal oxide surfaces, the anionic phosphate head group can adsorb via strong electrostatic interactions or coordinate bonding. On non-polar (hydrophobic) surfaces, adsorption is driven by the hydrophobic effect, with the dodecyl tails interacting with the surface. This adsorption forms a molecular film that can alter the surface properties, such as wettability, lubrication, and susceptibility to corrosion.

Corrosion Inhibition Mechanisms at Metal Surfaces

The utility of this compound as a corrosion inhibitor, particularly for ferrous metals in acidic or neutral environments, is a direct consequence of its ability to form a protective film at the metal-solution interface.

The primary mechanism of corrosion inhibition is the formation of a durable, passivating film on the metal surface. This process involves the chemisorption of the dodecyl phosphate anion. The mechanism is twofold:

Electrostatic Adsorption and Coordination: The phosphate head group acts as an effective chelating agent or ligand. The oxygen atoms in the phosphate group possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms or metal cations (e.g., Fe²⁺/Fe³⁺) on the metal surface. This forms a stable, insoluble metal-organophosphate complex, anchoring the molecule firmly to the surface.

Hydrophobic Barrier Formation: Once adsorbed, the molecules orient themselves with their long, non-polar dodecyl tails extending away from the metal surface into the corrosive medium. This tightly packed layer of alkyl chains creates a dense hydrophobic barrier. This barrier physically blocks the access of corrosive species—such as water (H₂O), oxygen (O₂), and aggressive ions (e.g., Cl⁻)—to the metal surface, effectively stifling both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) electrochemical reactions.

The efficacy of this compound as a corrosion inhibitor is quantitatively evaluated using electrochemical techniques.

Potentiodynamic Polarization: These studies measure the corrosion current density (i_corr) of a metal in a corrosive environment. In the presence of an effective inhibitor like this compound, the polarization curves (Tafel plots) show a significant reduction in i_corr, which is directly proportional to the corrosion rate. The inhibitor typically shifts both the anodic and cathodic branches of the curve, indicating a mixed-type inhibition mechanism, though the pronounced effect on the anodic dissolution via film formation often classifies it as a predominantly anodic inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties. The results are often displayed as Nyquist plots. For an uninhibited metal in a corrosive solution, the plot typically shows a small semicircle, indicating low resistance to charge transfer and rapid corrosion. Upon addition of the inhibitor, the diameter of the semicircle dramatically increases. This diameter corresponds to the charge transfer resistance (R_ct) . A higher R_ct value signifies a more effective inhibition of the corrosion process, as the protective film impedes the flow of charge (ions) across the metal-solution interface. The inhibition efficiency (IE%) can be calculated directly from these R_ct values.

Table 4.2: Illustrative Electrochemical Data for a Steel Electrode in 1M HCl Solution This table presents hypothetical but scientifically plausible data to demonstrate the effect of an organophosphate inhibitor.

| Condition | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) | Charge Transfer Resistance (Rct) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| Control (No Inhibitor) | -475 mV | 950 µA/cm² | 45 Ω·cm² | N/A |

| With Inhibitor (e.g., 200 ppm) | -450 mV | 52 µA/cm² | 850 Ω·cm² | 94.5% |

Theoretical Considerations of Antimicrobial Mechanisms for Organophosphorus Compounds

While primarily used for its surfactant and anti-corrosion properties, the structural motifs within this compound suggest potential antimicrobial activity, consistent with general mechanisms proposed for other organophosphorus surfactants. The proposed pathways are largely theoretical and focus on non-specific interactions with microbial cells.

Cell Membrane Disruption: This is considered the most probable mechanism. As an amphiphilic molecule, the dodecyl phosphate anion can interact with and disrupt the lipid bilayer of microbial cell membranes. The hydrophobic dodecyl tail can intercalate into the non-polar core of the membrane, while the polar phosphate head interacts with the membrane surface. This insertion compromises the structural integrity and fluidity of the membrane, leading to increased permeability. The resulting leakage of essential intracellular components, such as ions (K⁺), metabolites, and nucleic acids, disrupts the cell's osmotic balance and metabolic functions, ultimately causing cell lysis and death.

Chelation of Essential Divalent Cations: The phosphate moiety is an effective chelator of divalent metal cations like magnesium (Mg²⁺) and calcium (Ca²⁺). These ions are critical for microbial survival, playing roles in stabilizing the cell envelope (particularly in Gram-negative bacteria) and acting as essential cofactors for numerous metabolic enzymes. By sequestering these vital cations from the cell's environment or from the cell wall itself, the compound could destabilize the cell structure and inhibit key enzymatic processes.

Inhibition of Cellular Enzymes: Although less potent than organophosphorus compounds designed as specific enzyme inhibitors (e.g., pesticides), the phosphate group could theoretically interact with the active sites of certain microbial enzymes. It could potentially bind to enzymes that have positively charged residues or metal cofactors in their active sites, leading to non-competitive inhibition and disruption of critical metabolic pathways.

Membrane Disruption and Ion Channel Interactions

The amphiphilic nature of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] suggests a primary interaction with the lipid bilayers of cell membranes. This interaction can lead to membrane disruption and modulation of embedded ion channels.

The mechanism of membrane disruption by this compound is hypothesized to be similar to that of other well-studied surfactants, such as sodium dodecyl sulfate (B86663) (SDS). The process is thought to occur in several stages:

Intercalation: The hydrophobic dodecyl tail of the molecule is likely to insert itself into the hydrophobic core of the lipid bilayer, interacting with the acyl chains of the membrane phospholipids. researchgate.net

Increased Fluidity and Permeability: This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. At lower concentrations, this can cause localized membrane leakage. researchgate.netacs.org

Micelle Formation and Solubilization: At higher concentrations, the accumulation of surfactant molecules within the membrane can lead to the formation of mixed micelles with the membrane lipids, ultimately causing the complete solubilization and disintegration of the membrane structure. acs.org

Studies on similar surfactants have shown that both the hydrophobic interactions between the alkyl chains and the hydrophilic interactions between the polar headgroups contribute to the tight packing and ordered alignment of these molecules within the membrane. acs.orgiphy.ac.cn Research on N-(n-dodecyl)diethanolamine, a structurally related compound, has demonstrated its ability to damage both the outer and cytoplasmic membranes of E. coli, leading to the leakage of cellular components. microbiologyresearch.org

Table 1: Proposed Stages of Membrane Disruption

| Stage | Description | Primary Driving Force |

|---|---|---|

| Intercalation | Insertion of the dodecyl tail into the lipid bilayer core. | Hydrophobic interactions. |

| Increased Permeability | Disruption of lipid packing leading to leakage of cellular contents. | Alteration of membrane fluidity. |

| Solubilization | Formation of mixed micelles and complete membrane breakdown. | High surfactant concentration. |

The disruption of the lipid bilayer can indirectly affect the function of integral membrane proteins, including ion channels. Furthermore, there is evidence to suggest that amphiphilic molecules can directly interact with and modulate the activity of ion channels. The proposed mechanisms include:

Hydrophobic Mismatch: Changes in membrane thickness and fluidity caused by surfactant intercalation can create a "hydrophobic mismatch" with the transmembrane domains of ion channels, altering their conformational state and, consequently, their gating properties.

Direct Binding: Long-chain alkyl compounds have been shown to bind to hydrophobic pockets within the structure of ion channels. For example, studies on potassium channels have revealed a hydrophobic binding pocket between the inner helices that can be accessed from the lipid bilayer. acs.org This binding can stabilize either the open or closed state of the channel, thereby modulating ion flow. Research on TRPV1 ion channels has demonstrated that the length and saturation of the acyl chain, as well as the nature of the headgroup, are critical for channel activation by lipid-like molecules. nih.gov

It is plausible that the dodecyl chain of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] could interact with such hydrophobic sites on various ion channels, leading to altered channel function. The presence of the phosphate and diethanolamine (B148213) groups would further influence this interaction.

Enzyme Inhibition Hypotheses (Non-Clinical)

As an organophosphorus compound, Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] is hypothesized to act as an enzyme inhibitor, a well-documented mechanism for this class of chemicals. The primary and most studied target is acetylcholinesterase (AChE), though other non-cholinesterase enzymes may also be affected.

The classical mechanism of toxicity for many organophosphates is the inhibition of AChE. nih.gov This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in synaptic clefts.

Mechanism of Inhibition: Organophosphates act as irreversible or pseudo-irreversible inhibitors of AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group in the active site of the enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. wikipedia.org

Consequences of Inhibition: The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in the overstimulation of cholinergic receptors (both muscarinic and nicotinic). This overstimulation is responsible for the characteristic signs of organophosphate toxicity. nih.gov

While direct studies on Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] are not available, its organophosphate structure strongly suggests a potential for AChE inhibition. The extent of inhibition can vary depending on the specific structure of the organophosphate. nih.gov

Recent research has indicated that the toxic effects of some organophosphates are not solely due to AChE inhibition and that other enzymatic targets may be involved. dovepress.comstress.cl These non-cholinesterase mechanisms could also be relevant for Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol].

Acylpeptide Hydrolase (APH): This enzyme has been identified as a target for certain organophosphates. Some studies suggest that APH can be more sensitive than AChE to specific organophosphates. researchgate.net APH is involved in the degradation of acylated peptides, and its inhibition could lead to various downstream cellular effects.

Neuropathy Target Esterase (NTE): Inhibition of NTE is associated with organophosphorus-induced delayed neuropathy (OPIDN), a condition that develops weeks after exposure to certain organophosphates. stress.cl

The potential for Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] to inhibit these or other esterases presents an alternative or additional pathway for its biological activity, independent of its effects on cholinergic transmission.

Table 2: Potential Enzyme Inhibition Targets

| Enzyme | Class | Proposed Mechanism of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | Hydrolase | Irreversible phosphorylation of the active site serine. |

| Acylpeptide Hydrolase (APH) | Hydrolase | Inhibition by specific organophosphates, potentially with higher sensitivity than AChE. |

| Neuropathy Target Esterase (NTE) | Hydrolase | Inhibition linked to organophosphorus-induced delayed neuropathy. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of multicomponent substances like dodecyl phosphate (B84403) diethanolamine (B148213) salt. It allows for the physical separation of the individual components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it ideal for this salt. The simultaneous determination of the dodecyl phosphate anion and the diethanolamine cation can be challenging due to their different chemical properties.

A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. lcms.cz For the simultaneous analysis of both components, ion-pairing agents can be added to the mobile phase to improve retention and separation. chromatographyonline.com

Given that neither dodecyl phosphate nor diethanolamine possesses a strong chromophore for standard UV detection, specialized detectors are often required. nih.govthermofisher.com

Charged Aerosol Detection (CAD): This is a universal detector that provides a response proportional to the mass of the non-volatile analyte, making it suitable for detecting the dodecyl phosphate component and the diethanolamine salt itself. thermofisher.com It offers the advantage of uniform response for different subspecies, which is useful when profiling heterogeneous surfactant mixtures. thermofisher.com

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile analytes. It has been successfully used for the analysis of alkanolamines in various matrices. researchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity in detecting the diethanolamine component, a pre-column or post-column derivatization step can be employed. researchgate.netresearchgate.net Reagents like 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) or dansyl chloride react with the amine group to form a highly fluorescent derivative. researchgate.netrsc.org

Suppressed Conductivity Detection: This detection method is excellent for ionic species and can be used for the analysis of the dodecyl phosphate anion, providing high sensitivity and selectivity. thermofisher.com

Table 1: Illustrative HPLC-CAD Conditions for Surfactant Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase (e.g., C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer |

| Flow Rate | 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While the dodecyl phosphate diethanolamine salt itself is not amenable to direct GC analysis due to its low volatility and thermal instability, GC-MS is crucial for impurity profiling. nih.gov It is particularly effective for detecting volatile byproducts from its synthesis or degradation products.

Potential volatile impurities include:

Residual Dodecyl Alcohol: The starting material for the phosphate ester.

Free Diethanolamine: Unreacted diethanolamine can be present as an impurity. cir-safety.orgscispace.com

Degradation Products: Smaller organic molecules resulting from the breakdown of the main compound.

For the analysis of diethanolamine, a derivatization step is typically required to increase its volatility and improve chromatographic performance. researchgate.net Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the polar -OH and -NH groups into nonpolar trimethylsilyl (B98337) ethers and amines. researchgate.net

Table 2: Example GC-MS Conditions for Diethanolamine (as derivative)

| Parameter | Condition |

|---|---|

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 70°C to 300°C) |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

| Application | Identification and quantification of free diethanolamine and other volatile impurities. scispace.comresearchgate.net |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge and size. mdpi.com This technique is well-suited for the analysis of the ionic components of Einecs 259-473-9. The dodecyl phosphate anion and the protonated diethanolamine cation can be separated and quantified.

Different CE modes can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a buffer-filled capillary. It can be used to separate alkylamines and alkyl phosphates. nih.govnatureblink.comresearchgate.net The use of a low pH background electrolyte, such as a phosphate buffer, ensures that the diethanolamine is fully protonated. natureblink.com

Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (micelle) to the buffer. It allows for the separation of both neutral and charged molecules and can be highly effective for analyzing complex surfactant formulations and their impurities. researchgate.netijpsonline.com

To improve separation efficiency and prevent analytes from adsorbing to the capillary wall, dynamic coating agents like alkylamines can be added to the background electrolyte. natureblink.com

Spectrophotometric and Electrochemical Detection in Complex Matrices

Spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for quantification, particularly in quality control settings.

Spectrophotometry: The determination of the phosphate moiety can be achieved using the well-established molybdenum blue method. core.ac.uk In this method, phosphate reacts with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to a intensely colored blue complex that can be measured with a spectrophotometer. core.ac.uk For the diethanolamine component, a colorimetric method can be developed by reacting it with a suitable reagent like 2,4-dinitrofluorobenzene (DNFB) to produce a colored product. core.ac.ukarabjchem.org

Electrochemical Detection: Electrochemical sensors offer high sensitivity and the potential for miniaturization for in-situ analysis. pageplace.de

Potentiometric Sensors: Ion-selective electrodes (ISEs) can be developed using an ionophore that selectively binds to either the dodecyl phosphate anion or the diethanolamine cation. Surfactant-based sensors are a broad area of research, and a sensor could be designed with a membrane containing a specific ion-pair to detect the target analyte. rsc.org

Amperometric Sensors: These sensors measure the current resulting from the oxidation or reduction of the analyte at an electrode. While direct electrochemical detection might be challenging, indirect methods can be employed. For instance, sensors modified with specific enzymes or nanomaterials can enhance selectivity and sensitivity for phosphate or amine detection. mdpi.com

Impurity Profiling and Advanced Characterization Techniques

Impurity profiling is a critical aspect of quality control for any chemical substance, as impurities can significantly affect the material's properties and performance. researchgate.net For this compound, the impurity profile would likely include starting materials, byproducts of side reactions, and degradation products.

Key analytical techniques for impurity profiling include:

HPLC and GC-MS: As detailed previously, these are the primary tools for separating and identifying impurities. Gradient HPLC methods are particularly powerful for resolving complex mixtures of related substances. coriolis-pharma.com

Mass Spectrometry (MS): Besides its use as a detector for GC and HPLC, standalone MS techniques like Electrospray Ionization (ESI-MS) can provide detailed structural information on the parent compound and its non-volatile impurities. mdpi.comresearchgate.net Tandem MS (MS/MS) can be used to fragment ions, yielding data that helps in the definitive identification of unknown impurities. mdpi.com

Table 3: Potential Impurities and Characterization Techniques

| Impurity | Chemical Name | Likely Source | Primary Analytical Technique |

|---|---|---|---|

| Starting Material | Dodecanol (B89629) (Dodecyl alcohol) | Incomplete reaction | GC-MS researchgate.net |

| Starting Material | Diethanolamine (DEA) | Incomplete reaction | HPLC-ELSD/CAD, GC-MS (after derivatization) researchgate.netscispace.com |

| Byproduct | Di(dodecyl) phosphate | Side reaction during synthesis | HPLC-CAD/MS thermofisher.com |

| Byproduct | N-Nitrosodiethanolamine (NDELA) | Nitrosation of free DEA | HPLC-UV, LC-TEA scispace.comresearchgate.net |

| Degradation Product | Phosphoric Acid | Hydrolysis | Ion Chromatography, CE scielo.org.za |

A comprehensive impurity profiling strategy often involves a combination of these techniques to build a complete picture of the substance's purity. researchgate.netijpsonline.com

Applications in Advanced Materials Science and Industrial Processes

Role in Emulsion and Dispersion Technologies

The multifaceted nature of this methacrylate (B99206) copolymer makes it a highly effective agent in the stabilization and formulation of complex multiphase systems. Its constituent monomers each contribute specific properties that are crucial for controlling interfacial characteristics in emulsions and dispersions.

The copolymer serves as a foundational component in the design of high-performance dispersants for pigments and nanomaterials. The effectiveness of a dispersant lies in its ability to adsorb onto the surface of particles and provide a barrier that prevents them from agglomerating. arkema.com This copolymer achieves this through a combination of functionalities.

The octadecyl methacrylate component, with its long lipophilic alkyl chain, provides a strong anchor to the surface of hydrophobic pigment particles or nanomaterials. google.com Concurrently, the hydrophilic segments of the polymer, derived from 2-hydroxyethyl methacrylate and the pH-responsive 2-(diethylamino)ethyl methacrylate, extend into the surrounding medium, providing steric and, depending on the pH, electrostatic stabilization. nih.govchempoint.com The tertiary amine group in the 2-(diethylamino)ethyl methacrylate monomer can be protonated at acidic pH, creating cationic charges that contribute to electrostatic repulsion between particles. nih.gov This dual stabilization mechanism is highly effective for a wide range of particulate systems. Copolymers with such varied functional groups can be tailored to act as effective flocculants or dispersants in applications like water treatment and coatings. nih.gov

Table 1: Monomer Contributions to Dispersant Functionality

| Monomer Component | Key Functional Group | Primary Role in Dispersion |

|---|---|---|

| 2-(diethylamino)ethyl methacrylate | Tertiary Amine | pH-responsive charge, electrostatic stabilization, adhesion. nih.gov |

| 2-hydroxyethyl methacrylate | Hydroxyl Group | Hydrophilicity, hydrogen bonding, adhesion to polar surfaces. sinocurechem.com |

| Isobutyl methacrylate | Isobutyl Group | Control of polymer solubility and glass transition temperature. nih.gov |

In emulsion and suspension polymerization, maintaining the stability of the dispersed phase is critical. This copolymer can function as a polymeric stabilizer, preventing the coalescence of monomer droplets or newly formed polymer particles. The amphiphilic nature of the copolymer, with both hydrophobic (octadecyl and isobutyl groups) and hydrophilic (hydroxyl and amino groups) segments, allows it to reside at the oil-water interface, reducing interfacial tension and forming a protective layer around the particles. tandfonline.commdpi.com

The long octadecyl chains can interpenetrate the polymerizing particles, providing robust steric stabilization. The hydrophilic chains, extending into the aqueous phase, prevent particles from approaching each other. Research has shown that copolymers containing long-chain alkyl methacrylates are effective stabilizers in non-aqueous dispersion polymerizations. tandfonline.com Similarly, the presence of hydrophilic monomers like 2-hydroxyethyl methacrylate contributes to the stability of emulsions and can be used to create hydrogels. chempoint.com The combination of these monomers in one copolymer allows for the creation of stable latexes without the need for traditional surfactants. acs.org

Contributions to Corrosion Science and Engineering

The unique chemical functionalities of this copolymer also lend themselves to applications in the protection of metallic surfaces from corrosion. This is achieved through the formation of protective films and surface treatments that modify the metal's interaction with its environment.

Methacrylate copolymers are increasingly being investigated and used as corrosion inhibitors. chempoint.com Their mechanism of action typically involves adsorption onto the metal surface, forming a barrier that isolates the metal from corrosive agents. The copolymer Einecs 259-473-9 is particularly well-suited for this role due to the presence of heteroatoms like nitrogen and oxygen, which can coordinate with metal atoms. The 2-(diethylamino)ethyl methacrylate component is especially important here, as the nitrogen atom can act as a site for strong adsorption on metal surfaces. researchgate.net

Furthermore, copolymers containing methacrylate esters can be formulated into coatings that provide good resistance to corrosive environments, dilute acids, and alkalis. chempoint.com When incorporated into a coating, the copolymer can improve adhesion and form a durable, protective film. The combination of hydrophobic monomers (isobutyl and octadecyl methacrylate) helps to create a barrier that repels water, a key component in most corrosion processes.

While the copolymer itself provides a degree of corrosion protection, its functionality can be significantly enhanced through chemical modification, particularly by introducing phosphate (B84403) groups. Polymers containing phosphate or phosphonate (B1237965) functionalities exhibit excellent adhesion to metal surfaces and can significantly improve corrosion resistance. rsc.orgrsc.org

The hydroxyl groups from the 2-hydroxyethyl methacrylate units in the copolymer provide reactive sites for post-polymerization modification. These sites can be reacted with phosphorus-containing compounds to introduce phosphate ester groups. For example, 2-hydroxyethyl methacrylate itself can be used to create phosphate methacrylate monomers like VISIOMER® HEMA-P 100, which are known to increase corrosion resistance on metal substrates. evonik.com These phosphate groups have a strong affinity for metal oxides, forming stable, protective layers on surfaces like steel and aluminum. rsc.org Copolymers containing these phosphate moieties can act as both adhesion promoters and anti-corrosion agents, making them highly valuable for direct-to-metal coatings. evonik.com

Table 2: Research Findings on Methacrylate Copolymers in Corrosion Protection

| Research Focus | Key Findings |

|---|---|

| Methacrylate Copolymers as Inhibitors | Copolymers with nitrogen and oxygen-containing functional groups adsorb on metal surfaces, forming a protective barrier. chempoint.comresearchgate.net |

| Phosphate-Functionalized Methacrylates | The presence of phosphate groups provides strong adhesion to metal oxide surfaces and enhances corrosion resistance. rsc.orgevonik.com |

Advanced Intermediates in Chemical Synthesis

Beyond its direct applications, this functional copolymer serves as an advanced intermediate in the synthesis of more complex macromolecular structures. A chemical intermediate is a substance produced during a chemical reaction that is then used to synthesize other products. nih.gov The variety of functional groups along the polymer backbone of this compound makes it a versatile platform for subsequent chemical modifications.

The synthesis of such functional copolymers is typically achieved through controlled polymerization techniques like free-radical polymerization, allowing for the incorporation of multiple monomer units into a single polymer chain. tandfonline.comnih.gov The resulting copolymer can then be used as a macro-initiator or as a scaffold for grafting other polymer chains or attaching specific molecules.

For instance, the hydroxyl groups of the 2-hydroxyethyl methacrylate units can initiate the polymerization of other monomers, leading to the formation of graft copolymers with tailored properties. sinocurechem.com The tertiary amine groups from the 2-(diethylamino)ethyl methacrylate units can be quaternized to create cationic polyelectrolytes used in various applications, or they can be used to initiate further reactions. dovepress.com This ability to serve as a well-defined, multi-functional building block makes this copolymer a valuable intermediate for creating novel materials with highly specific functions for advanced applications in fields such as biomedicine and electronics. mdpi.comnih.gov

Precursor in the Synthesis of Specialized Esters and Amides

While direct research detailing the use of Dodecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) as a primary precursor for ester and amide synthesis is not extensively documented in publicly available literature, the chemical nature of its constituents—dodecyl dihydrogen phosphate and diethanolamine (B148213)—provides a basis for its potential role in such reactions.

Diethanolamine is a well-known reactant in the synthesis of diethanolamides. These amides are produced through the reaction of diethanolamine with fatty acids or their methyl esters. The resulting N,N-bis(2-hydroxyethyl)alkanamides are valuable nonionic surfactants. A typical reaction scheme involves the heating of a fatty acid methyl ester with diethanolamine, which can result in an equilibrium between the desired diethanolamide and an ester amine. google.com

The phosphate ester component, dodecyl dihydrogen phosphate, can be involved in esterification reactions. The synthesis of phosphate esters can be achieved through the reaction of an alcohol with a phosphorylating agent. While this compound itself is a phosphate ester, its potential to act as a precursor for other specialized esters would depend on specific reaction conditions and the desired final product, though this is not a commonly cited application.

Table 1: Components of this compound and Their Roles in Synthesis

| Component | Chemical Class | Potential Role in Synthesis |

| Dodecyl Dihydrogen Phosphate | Alkyl Phosphate Ester | Potential reactant for transesterification under specific conditions. |

| 2,2'-Iminodiethanol (Diethanolamine) | Alkanolamine | A common precursor for the synthesis of diethanolamides (a type of amide). pharmacompass.com |

Role in the Production of Research-Grade Agrochemicals and Pharmaceutical Intermediates (Non-Dosage)

There is limited specific information available that directly links Dodecyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:1) to the synthesis of research-grade agrochemicals or pharmaceutical intermediates. However, the individual components can have roles in these sectors. Diethanolamine, for instance, is a building block in the synthesis of various chemical intermediates. pharmacompass.com

Phosphoric acid esters, the class of compounds to which dodecyl dihydrogen phosphate belongs, are utilized in various industrial applications. High-purity phosphoric ester salts can be manufactured from mixtures containing the ester and nonionic compounds. google.com Such high-purity compounds are often required for specialized applications, which can include the synthesis of active ingredients for pharmaceutical or agricultural use. The processes for producing these high-purity salts are relevant for ensuring the quality of intermediates in these sensitive industries. google.com

Application in Detergency and Industrial Cleaning Formulations

The primary and most well-documented application of compounds structurally related to this compound is in the field of detergency and industrial cleaning. The combination of an alkyl phosphate and an alkanolamine creates a surfactant with emulsifying and cleaning properties.

A closely related compound, 2,2'-iminodiethanol, compound with hexadecyl dihydrogen phosphate, is explicitly used as a surfactant and emulsifier. lookchem.com Its functions in various formulations include:

Personal Care Products: In shampoos and conditioners, it acts as a stabilizer and emulsifier, ensuring the uniform distribution of ingredients and enhancing product texture. lookchem.com

Household Cleaning Products: It is used as a surfactant to boost the cleaning efficacy of formulations, aiding in the removal of dirt and stains. lookchem.com

Industrial Formulations: In industrial applications, it serves as an emulsifier and surfactant in products such as lubricants, coatings, and adhesives, where it improves stability and reduces interfacial tension. lookchem.com

The surfactant properties arise from the amphiphilic nature of the molecule, possessing both a hydrophobic alkyl chain (dodecyl or hexadecyl) and a hydrophilic headgroup (the phosphate and diethanolamine moieties). This structure allows it to reduce the surface tension between oil and water, facilitating the removal of greasy and oily soils.

Table 2: Functional Properties in Cleaning Formulations

| Property | Function | Application Area |

| Surfactant | Reduces surface tension, aids in soil removal. | Household and Industrial Cleaners. lookchem.com |

| Emulsifier | Stabilizes mixtures of oil and water. | Personal Care Products, Industrial Lubricants. lookchem.com |

| Stabilizer | Ensures even distribution of ingredients. | Shampoos, Conditioners, Coatings. lookchem.com |

The use of alkyl phosphates in detergent compositions is a long-standing practice, valued for their contribution to the soil removal power of the formulation. google.com

Environmental Behavior and Transformation Studies of Phosphoric Acid, Dodecyl Ester, Compd. with 2,2 Iminobis Ethanol

Biodegradation Pathways and Microbial Metabolisms in Aquatic and Soil Environments

The biodegradation of this compound is expected to proceed via the breakdown of its constituent parts. The diethanolamine (B148213) component is considered to be readily biodegradable. carlroth.com In contrast, the organophosphate ester portion's degradation is more complex. While some organophosphates can be resistant to breakdown, the presence of a long alkyl chain, such as the dodecyl group, can influence microbial action.

In aquatic and soil environments, microbial metabolism is the primary driver of biodegradation. The initial step likely involves enzymatic hydrolysis of the ester bond linking the dodecyl group to the phosphate (B84403) moiety. This would release dodecanol (B89629) (lauryl alcohol) and a diethanolamine phosphate salt.

Dodecanol: As a fatty alcohol, dodecanol is readily metabolized by a wide range of microorganisms through beta-oxidation, a common fatty acid degradation pathway.

Diethanolamine: This water-soluble amine can be utilized by various bacteria as a source of carbon and nitrogen. iarc.fr Studies on homologous series of N-(n-alkyl)diethanolamines show that antimicrobial activity is linked to properties like the octanol-water partition coefficient, with the dodecyl derivative exhibiting a broad spectrum of activity. researchgate.net

Phosphate: The released phosphate can be utilized by microorganisms and plants as an essential nutrient.

Environmental Transport and Distribution Modeling

Predicting the environmental transport of this compound requires considering its amphiphilic character and the properties of its dissociated ions. ontosight.ai As a surfactant, it will tend to accumulate at interfaces between water and other phases like air, sediment, or biota.

Environmental fate models like PRZM (Pesticide Root Zone Model) and MT3DMS (Modular 3-D Multi-Species Transport Model) can be used to simulate the transport and distribution of chemicals in soil and groundwater, though specific parameterization for this compound would be required. nih.gov Such models integrate factors like adsorption coefficients (Koc), degradation rates, and water solubility to predict concentrations in different environmental compartments over time. nih.govwiley.com

| Parameter | Component/Behavior | Predicted Environmental Fate | Source |

|---|---|---|---|

| Adsorption/Desorption (Koc) | Diethanolamine | Low adsorption for neutral form, higher for cation. Overall Koc is low (1). | carlroth.comnih.gov |

| Adsorption/Desorption (Koc) | Dodecyl Phosphate | High adsorption to organic matter due to the long alkyl chain. | nowchem.com.au |

| Mobility in Soil | Overall Compound | Expected to have low mobility due to strong adsorption of both anion and cation. | nih.govnowchem.com.au |

| Bioaccumulation Potential (BCF) | Diethanolamine | Low (BCF = 2.69). Does not significantly accumulate in organisms. | carlroth.com |

Ecotoxicological Studies on Model Organisms (Theoretical, Not Human Clinical)

The ecotoxicity of the compound is a function of its components and its action as a surfactant. Surfactants can exert toxicity by disrupting the cell membranes of organisms. mst.dk The Canadian government has classified both diethanolamine and related alkyl amine phosphates as substances that warrant tracking for ecological concerns. canada.cacanada.ca

Based on data for its constituents, the compound is expected to be harmful or toxic to aquatic organisms.

Diethanolamine: Acute toxicity data for diethanolamine shows it to be harmful to various aquatic species. It is also recognized as causing long-lasting harmful effects to aquatic life. carlroth.com

Organophosphate Esters: This class of chemicals includes many substances with known toxicity to aquatic life, often by acting as cholinesterase inhibitors, though this specific mode of action is more associated with pesticidal organophosphates. For a surfactant organophosphate, membrane disruption is a more likely primary mechanism of toxicity.

Dodecyl-containing surfactants: Surfactants like sodium dodecyl sulfate (B86663) are known to be toxic to aquatic life, with toxicity increasing with the length of the alkyl chain.

The following table summarizes available ecotoxicity data for diethanolamine, which serves as a proxy for the potential toxicity of the full compound. The toxicity of the complete salt structure may differ, but these values provide a baseline for hazard assessment.

| Organism Type | Species | Endpoint | Value (mg/L) | Exposure Time | Source |

|---|---|---|---|---|---|

| Fish | (Not specified) | LC50 (Lethal Concentration, 50%) | 460 | 96 h | carlroth.com |

| Aquatic Invertebrates | (Not specified) | EC50 (Effective Concentration, 50%) | 30.1 | 48 h | carlroth.com |

| Aquatic Invertebrates | (Not specified) | EC50 (Chronic) | 11.82 | 21 d | carlroth.com |

| Aquatic Invertebrates | (Not specified) | NOEC (No Observed Effect Concentration) | 0.78 | 21 d | carlroth.com |

| Algae | (Not specified) | ErC50 (Growth Rate Inhibition, 50%) | 9.5 | 72 h | carlroth.com |

Computational and Theoretical Chemistry of Phosphoric Acid, Dodecyl Ester, Compd. with 2,2 Iminobis Ethanol

Structure-Activity Relationship (SAR) Modeling at a Mechanistic Level (Non-Biological/Clinical)

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its activity. In a non-biological context, this could relate to its performance as a surfactant, emulsifier, or corrosion inhibitor.

For Einecs 259-473-9, SAR studies would involve systematically modifying its structure and calculating the effect on a specific property. For instance, the length of the alkyl chain (dodecyl group) could be varied, or the nature of the counter-ion (diethanolamine) could be changed. Computational models would then be used to predict how these modifications affect properties such as surface tension reduction or emulsification efficiency.

The development of a Quantitative Structure-Property Relationship (QSPR) model would be a key outcome. This involves generating molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a mathematical model that predicts the property of interest.

Future Research Trajectories and Emerging Areas for Phosphoric Acid, Dodecyl Ester, Compd. with 2,2 Iminobis Ethanol

Exploration of Novel Synthetic Methodologies

The conventional synthesis of alkyl phosphate (B84403) esters often involves the reaction of an alcohol with a phosphorylating agent like phosphorus pentoxide or polyphosphoric acid. shreechem.inresearchgate.net For Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol], this would typically involve the esterification of dodecanol (B89629) with a phosphoric acid derivative, followed by neutralization with 2,2'-iminobis[ethanol] (diethanolamine). smolecule.comgoogle.com Future research is trending towards methodologies that offer greater control over the product distribution (monoester vs. diester), improved purity, and milder reaction conditions.

A key challenge in phosphate ester synthesis is managing the formation of both monoalkyl and dialkyl phosphate esters. researchgate.net Novel synthetic strategies could focus on highly selective catalysts that favor the formation of the mono-dodecyl phosphate, which is often desired for its specific surfactant properties. Research into enzymatic or biocatalytic routes represents a significant frontier. vinnova.sevinnova.se The use of phosphatases, for instance, could enable highly specific and enantiomerically pure phosphate esters under environmentally benign conditions. vinnova.senih.gov While much of this work is in early stages, it presents a promising, greener alternative to traditional chemical synthesis. researchgate.net Another avenue for exploration is the use of alternative phosphorylating agents or reaction media that minimize by-product formation and simplify purification processes, which can be complex in surfactant manufacturing. google.comgoogle.com

Advanced Applications in Nanotechnology and Functional Materials

The amphiphilic nature of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] makes it a candidate for applications in nanotechnology and the creation of functional materials. numberanalytics.com Surfactants are crucial in the synthesis of nanoparticles, where they act as stabilizing agents to control growth and prevent aggregation. smolecule.com Future research could specifically investigate the use of this compound in the templated synthesis of mesoporous materials or in the formation of stable nanoemulsions for drug delivery systems. smolecule.comnih.gov The phosphate headgroup offers unique interaction capabilities, potentially allowing for the surface functionalization of metal oxide nanoparticles for applications in catalysis or biomedical imaging. rsc.orgresearchgate.netnih.gov

The self-assembly of surfactants into micelles, vesicles, and other ordered structures is fundamental to their application in functional materials. mdpi.com Research into the specific self-assembly behavior of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] in different solvents and under various conditions (e.g., pH, temperature, ionic strength) could reveal opportunities to create novel soft materials. These could include advanced drug delivery vehicles, responsive gels, or templates for the synthesis of nanostructured polymers. The interaction between the phosphate group and various substrates could also be exploited to form self-assembled monolayers on surfaces, modifying their wetting, adhesive, or corrosion-resistant properties. mdpi.com

Mechanistic Insights into Complex Interfacial Phenomena

A deeper understanding of the behavior of Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol] at interfaces is crucial for optimizing its performance as a surfactant and corrosion inhibitor. numberanalytics.comacs.org Future research will likely employ advanced analytical techniques and molecular simulations to probe its adsorption kinetics, interfacial tension reduction, and the structure of the adsorbed layer at various interfaces (e.g., air-water, oil-water, metal-water). researchgate.net

Development of Sustainable Production Methods

The increasing demand for green and sustainable chemical processes is a major driver for future research in surfactant production. scispace.comfrontiersin.orgacs.org For Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol], this involves exploring production routes that utilize renewable feedstocks, employ greener solvents (or are solvent-free), and are more energy-efficient.

One promising area is the use of bio-based raw materials. rsc.org Dodecanol, the hydrophobic tail, can be derived from plant oils, and there is ongoing research into producing diethanolamine (B148213) from biorenewable sources. The development of biocatalytic methods, as mentioned earlier, also aligns with the principles of green chemistry by offering high selectivity and mild reaction conditions. vinnova.senih.govnih.gov Furthermore, research into optimizing reaction conditions to improve atom economy and reduce waste generation is a key aspect of sustainable production. This includes exploring continuous flow reactors, which can offer better control over reaction parameters and lead to higher yields and purity compared to traditional batch processes. The use of bio-derived surfactants is a growing trend, and positioning this compound within a sustainable manufacturing framework will be critical for its long-term viability. chemistryviews.orgacs.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research and development, with the potential to significantly accelerate the discovery and optimization of new molecules and formulations. acs.orgresearchgate.net For a compound like Phosphoric acid, dodecyl ester, compd. with 2,2'-iminobis[ethanol], AI and ML can be applied in several ways.

Predictive models can be developed to forecast key surfactant properties, such as critical micelle concentration (CMC), surface tension, and emulsification efficiency, based on molecular structure. rsc.orgarxiv.org This can reduce the need for extensive experimental screening of different formulations. mdpi.com Graph neural networks and other ML architectures are showing promise in accurately predicting such properties for a wide range of surfactants. arxiv.orgacs.org In the context of corrosion inhibition, ML models can be trained on experimental and computational data to predict the inhibition efficiency of different organophosphate compounds, helping to identify more effective candidates. findaphd.com This data-driven approach can uncover complex structure-property relationships that are not immediately obvious, guiding the synthesis of next-generation surfactants and corrosion inhibitors with tailored functionalities. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for EINECS 259-473-9, and how can researchers validate purity and structural integrity?

- Methodological Answer : Begin by replicating peer-reviewed synthesis routes (e.g., solvent-based crystallization or catalytic reactions). Validate purity using HPLC (High-Performance Liquid Chromatography) with ≥99% purity thresholds and structural confirmation via NMR (¹H/¹³C) and FT-IR spectroscopy. Cross-reference spectral data with published databases (e.g., SciFinder or Reaxys) to confirm consistency .

- Data Consideration : Maintain a detailed lab notebook documenting reaction conditions (temperature, solvent ratios, catalyst loadings) and analytical results. Tabulate retention times, peak areas, and spectral shifts for reproducibility .

Q. How should researchers design initial toxicity assays for this compound in cellular models?

- Methodological Answer : Use standardized cell lines (e.g., HEK293 or HepG2) and dose-response curves (0.1–100 µM) over 24–72 hours. Assess viability via MTT assays and validate with ATP-based luminescence. Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate runs to minimize variability .

- Data Consideration : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals. Disclose solvent controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound across studies?

- Methodological Answer : Conduct a systematic literature review to identify variables affecting activity (e.g., substrate specificity, reaction pH, or co-catalyst presence). Replicate divergent experiments under controlled conditions, using identical instrumentation (e.g., GC-MS for product yield quantification). Apply statistical tests (ANOVA or t-tests) to determine significance of observed differences .